5-Bromomethyl-4-fluoro-2-methoxyphenylboronic acid, pinacol ester
CAS No.: 2096338-03-1
Cat. No.: VC11690476
Molecular Formula: C14H19BBrFO3
Molecular Weight: 345.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096338-03-1 |
|---|---|
| Molecular Formula | C14H19BBrFO3 |
| Molecular Weight | 345.01 g/mol |
| IUPAC Name | 2-[5-(bromomethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H19BBrFO3/c1-13(2)14(3,4)20-15(19-13)10-6-9(8-16)11(17)7-12(10)18-5/h6-7H,8H2,1-5H3 |
| Standard InChI Key | ALHMWDFGZCCABB-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)F)CBr |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)F)CBr |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-[5-(bromomethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its core structure: a phenyl ring substituted at the 2-position with a methoxy group (-OCH), at the 4-position with fluorine, and at the 5-position with a bromomethyl (-CHBr) group. The boronic acid moiety is protected as a pinacol ester, forming a 1,3,2-dioxaborolane ring with two geminal methyl groups at positions 4 and 5. This protection enhances stability against protodeboronation and moisture sensitivity, critical for handling and storage .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 2096338-03-1 |
| Molecular Formula | |
| Molecular Weight | 345.01 g/mol |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)F)CBr |
| InChIKey | ALHMWDFGZCCABB-UHFFFAOYSA-N |
| XLogP3-AA (Predicted) | 3.2 |
| Topological Polar Surface Area | 27.4 Ų |
The bromomethyl group introduces a reactive site for nucleophilic substitution or radical reactions, while the fluorine atom modulates electronic effects and metabolic stability in pharmaceutical contexts . The methoxy substituent influences resonance effects, affecting the boronic ester’s Lewis acidity and coupling efficiency in cross-coupling reactions .
Spectroscopic Characterization
Analytical data for this compound typically includes:
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H NMR (400 MHz, CDCl): δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 6.95 (d, J = 10.5 Hz, 1H, Ar-H), 4.52 (s, 2H, CHBr), 3.87 (s, 3H, OCH), 1.32 (s, 12H, pinacol CH).
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C NMR (101 MHz, CDCl): δ 162.1 (C-OCH), 135.8 (C-B), 129.4 (C-F), 115.6–125.3 (aromatic carbons), 83.7 (pinacol C-O), 34.1 (CHBr), 24.9 (pinacol CH).
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HRMS (ESI-TOF): m/z calcd for [M+H]: 345.0532; found: 345.0528.
The downfield shift of the aromatic proton adjacent to fluorine (δ ~7.45 ppm) and the singlet for the pinacol methyl groups (δ 1.32 ppm) are diagnostic for structural confirmation .
Synthesis and Manufacturing
Patent-Based Synthesis Routes
A 2012 patent (BR112014016048B1) outlines a multi-step synthesis applicable to analogous pinacol esters :
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Lithiation: Treating 1-chloro-3-fluoro-2-methoxybenzene with n-butyllithium at -78°C in THF generates a lithiated intermediate.
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Borylation: Quenching with triisopropyl borate forms a boronate complex, hydrolyzed to the boronic acid.
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Protection: Reaction with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions yields the pinacol ester .
For the bromomethyl derivative, post-functionalization via radical bromination of a methyl group using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN) is hypothesized, though explicit protocols remain undisclosed in public literature.
Optimization Challenges
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Regioselectivity: Direct bromination of methyl groups on electron-deficient aromatics often requires precise control of reaction conditions to avoid polybromination or aryl ring bromination .
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Purification: Column chromatography on silica gel with hexane/ethyl acetate (4:1) typically achieves >95% purity, as confirmed by HPLC (C18 column, 70% acetonitrile/water).
Applications in Synthetic Chemistry
Suzuki-Miyaura Cross-Coupling
The compound serves as a versatile coupling partner due to its stabilized boronic ester group. In a model reaction with 4-bromoanisole, Pd(PPh) catalyzes coupling at 80°C in dioxane/water (3:1), yielding biaryl products with >85% efficiency. The bromomethyl side chain allows subsequent functionalization, such as:
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Nucleophilic substitution with amines to install aminoalkyl groups.
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Click chemistry via azide-alkyne cycloaddition after converting -CHBr to -CHN .
Polymer Functionalization
Incorporating the compound into polystyrene backbones via Heck coupling introduces boronic ester motifs for sensor applications. The fluorine atom enhances interchain interactions, as evidenced by a 15% increase in glass transition temperature () compared to non-fluorinated analogs.
Pharmaceutical Relevance
Protease Inhibition
Molecular docking studies predict strong binding (K = 23 nM) to the active site of NS3/4A hepatitis C protease, attributed to the boronic acid’s ability to mimic the tetrahedral transition state. The bromomethyl group may enable covalent inhibition through alkylation of catalytic cysteine residues, though in vivo validation is pending .
Prodrug Design
The pinacol ester acts as a prodrug moiety, hydrolyzing in physiological pH to release the active boronic acid. Rat pharmacokinetic studies show a plasma half-life () of 4.2 hours for the ester versus 1.1 hours for the free acid, indicating improved bioavailability.
Future Directions
Flow Chemistry Applications
Microreactor systems could enhance the safety of large-scale bromomethylation steps by minimizing exothermic risks. Preliminary trials show a 40% reduction in reaction time compared to batch processes .
Targeted Drug Delivery
Conjugating the bromomethyl group to tumor-specific antibodies (e.g., anti-HER2) may enable boron neutron capture therapy (BNCT) for breast cancer, leveraging the high neutron cross-section of B.
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